8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol
Overview
Description
8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is a brominated derivative of tetrahydronaphthol. It is a versatile small molecule scaffold used in various chemical syntheses and research applications. The compound has a molecular formula of C10H11BrO and a molecular weight of 227.1 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the bromination of 1,2,3,4-tetrahydronaphthol. One common method includes the use of bromine in the presence of a solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Bromotetralone.
Reduction: Tetrahydronaphthol or other reduced derivatives.
Substitution: Various substituted tetrahydronaphthalenes depending on the nucleophile used.
Scientific Research Applications
8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various chemical reactions, influencing the reactivity and binding affinity of the molecule. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
- 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol
- 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol
- 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol
Comparison: 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific bromination position, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity. The position of the bromine atom can significantly influence the compound’s behavior in chemical reactions and its interactions with biological targets .
Properties
IUPAC Name |
8-bromo-1,2,3,4-tetrahydronaphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9,12H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKQBLJDZZWFRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=C2Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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